PSMA Tumor Uptake: C6 Aad Scaffold Delivers 9-Fold Higher Tumor Accumulation than C7 Pimelate Analog
In a direct head-to-head comparison of Glu-urea-based PSMA ligands, replacing the native L-glutamic acid (C5) with L-2-aminoadipic acid (C6, Aad) yielded [⁶⁸Ga]Ga-HTK03149 with a tumor uptake of 19.1 ± 6.37 %IA/g at 1 h post-injection, compared to only 2.10 ± 0.28 %IA/g for the C7 pimelic acid analog [⁶⁸Ga]Ga-HTK03189A—a 9.1-fold difference [1]. The corresponding PSMA binding affinities (Ki) were 6.99 ± 0.80 nM for the Aad derivative vs. 550 ± 35.7 nM for the Api (aminopimelic acid) derivative—a 79-fold loss in affinity with a single additional methylene [1]. Furthermore, the Aad-based [¹⁷⁷Lu]Lu-HTK03149 achieved a 7.1-fold increase in tumor-to-kidney absorbed dose ratio compared to the clinical-stage [¹⁷⁷Lu]Lu-PSMA-617, with a 145% increase in tumor absorbed dose and 70% reduction in kidney absorbed dose [1].
| Evidence Dimension | PSMA ligand tumor uptake (%IA/g at 1 h) and binding affinity (Ki, nM) |
|---|---|
| Target Compound Data | Tumor uptake: 19.1 ± 6.37 %IA/g; Ki = 6.99 ± 0.80 nM (Aad-based Ga-HTK03149) |
| Comparator Or Baseline | Tumor uptake: 2.10 ± 0.28 %IA/g; Ki = 550 ± 35.7 nM (Api-based Ga-HTK03189A); Tumor uptake: 12.7 ± 1.91 %IA/g; Ki = 3.88 ± 0.66 nM (Asp-based Ga-HTK03161) |
| Quantified Difference | 9.1-fold higher tumor uptake vs. C7 Api; 79-fold higher affinity vs. C7 Api; 1.5-fold higher tumor uptake vs. C4 Asp despite 1.8-fold lower affinity |
| Conditions | Competition binding assay (PSMA); PET imaging and biodistribution in LNCaP tumor-bearing mice; 1 h post-injection |
Why This Matters
This demonstrates that the C6 chain length of (S)-2-aminoadipic acid is the optimal scaffold for PSMA-targeted theranostics, with the C5 (Glu) and C7 (Api) variants producing pharmacologically inferior outcomes; procurement of the C6 building block is essential for programs targeting this validated therapeutic space.
- [1] Kuo, H.-T.; Lin, K.-S.; Zhang, Z.; Uribe, C. F.; Merkens, H.; Tan, R.; Roxin, Á.; Bénard, F.; Perrin, D. M. What a Difference a Methylene Makes: Replacing Glu with Asp or Aad in the Lys-urea-Glu Pharmacophore of PSMA-Targeting Radioligands to Reduce Kidney and Salivary Gland Uptake. Theranostics 2022, 12 (14), 6179–6188. View Source
